molecular formula C19H21N3O3S B5070117 2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5070117
M. Wt: 371.5 g/mol
InChI Key: GSEHXDVCCMVKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been developed as a targeted therapy for the treatment of cancer. It was first synthesized in 1999 by Bayer AG and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

Sorafenib inhibits the activity of several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. By inhibiting these kinases, Sorafenib disrupts signaling pathways that are involved in tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and reduce tumor angiogenesis. It has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells. Sorafenib has been associated with several side effects, including fatigue, diarrhea, hand-foot skin reaction, and hypertension.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, Sorafenib has some limitations for use in laboratory experiments. It is a targeted therapy that may not be effective in all types of cancer, and its efficacy may be influenced by genetic mutations in cancer cells.

Future Directions

There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved efficacy and reduced side effects. Another area of interest is the investigation of Sorafenib in combination with other anticancer agents, such as immunotherapies or other targeted therapies. Additionally, there is a need for further research to identify biomarkers that can predict which patients are most likely to benefit from Sorafenib treatment.

Synthesis Methods

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chlorobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 4-(4-chlorosulfonylphenyl)amino-3-nitrobenzoic acid, which is then reduced to the corresponding amine using tin and hydrochloric acid. The final step involves the reaction of this amine with 4-(4-morpholinyl)aniline to form Sorafenib.

Scientific Research Applications

Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and melanoma. Sorafenib has also been investigated for its potential use in combination with other anticancer agents.

properties

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-24-17-5-3-2-4-16(17)18(23)21-19(26)20-14-6-8-15(9-7-14)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEHXDVCCMVKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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